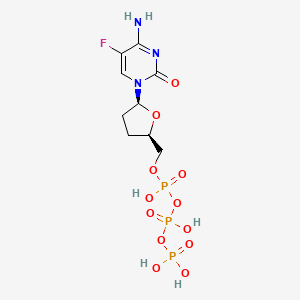
2',3'-Dideoxy-5-fluorocytidine 5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate is a synthetic nucleoside analog. It is structurally similar to cytidine but has modifications that make it a potent antiviral and anticancer agent. This compound is particularly noted for its ability to inhibit DNA synthesis, making it useful in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as cytidine.
Deoxygenation: Removal of the hydroxyl groups at the 2’ and 3’ positions to form the dideoxy structure.
Triphosphorylation: Addition of a triphosphate group at the 5’-position.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: Common in the modification of nucleoside analogs.
Oxidation and Reduction: These reactions can alter the functional groups on the molecule, affecting its activity.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like halogenating agents (e.g., fluorine gas) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic solutions.
Major Products
The major products formed from these reactions include various modified nucleosides and nucleotides, which can have different biological activities.
Scientific Research Applications
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily by integrating into DNA and inhibiting DNA synthesis. It acts as a chain terminator, preventing the elongation of the DNA strand. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog with similar antiviral properties.
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
2’,3’-Dideoxy-5-fluoro-3-thiouridine: A related compound with modifications at the 3-position.
Uniqueness
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate is unique due to its combination of dideoxy and fluorine modifications, which enhance its stability and efficacy. Its ability to inhibit DNA synthesis more effectively than some other analogs makes it a valuable compound in therapeutic research .
Properties
CAS No. |
146369-72-4 |
|---|---|
Molecular Formula |
C9H15FN3O12P3 |
Molecular Weight |
469.15 g/mol |
IUPAC Name |
[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15FN3O12P3/c10-6-3-13(9(14)12-8(6)11)7-2-1-5(23-7)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h3,5,7H,1-2,4H2,(H,18,19)(H,20,21)(H2,11,12,14)(H2,15,16,17)/t5-,7+/m1/s1 |
InChI Key |
ARRTZUVEPRJLPK-VDTYLAMSSA-N |
Isomeric SMILES |
C1C[C@H](O[C@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


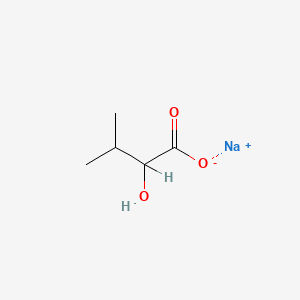


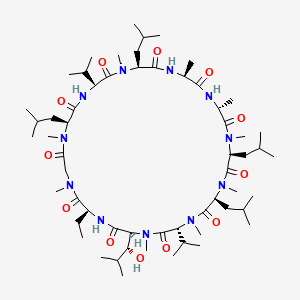
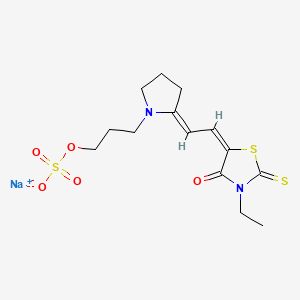

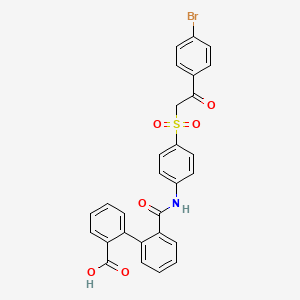
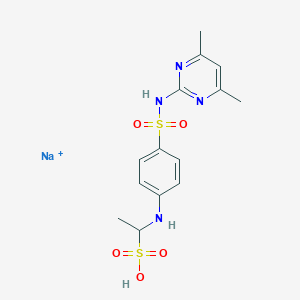



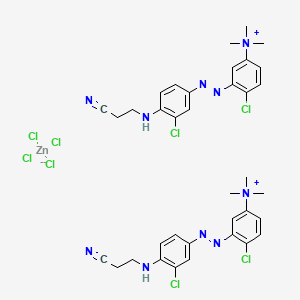

![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)
